molecular formula C23H18N2O2 B11189914 N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide

N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide

Cat. No.: B11189914
M. Wt: 354.4 g/mol
InChI Key: FUCBKPZEQIYMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide is a complex organic compound that features a benzamide group attached to a diphenyl-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide typically involves the formation of the oxazole ring followed by the introduction of the benzamide group. One common method involves the cyclization of desyl esters (esters of benzoin and aromatic acids) to form the oxazole ring. This is followed by the acylation of the oxazole with 4-methylbenzoic acid under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of phase-transfer catalysis for the cyclization step and solvent-free conditions for the acylation step to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide exhibit notable anticancer activities. In particular, studies have shown that derivatives within this chemical class can inhibit cancer cell growth effectively. For instance:

  • In Vitro Studies : Compounds related to the oxazole structure have demonstrated significant percent growth inhibition (PGI) against various cancer cell lines:
    • SNB-19: PGI of 86.61%
    • OVCAR-8: PGI of 85.26%
    • NCI-H40: PGI of 75.99% .
  • Mechanism of Action : The anticancer efficacy is often attributed to the ability of these compounds to interfere with cellular pathways involved in cancer proliferation and survival.

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Studies have evaluated its activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. For example:

  • Compounds derived from similar structures exhibited minimum inhibitory concentrations (MIC) that suggest potent antimicrobial effects against various pathogens .

General Synthesis Approach

The synthesis of this compound typically involves:

  • Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate starting materials such as phenylhydrazones or related compounds.
  • Amidation Reaction : The final step involves the reaction of the oxazole derivative with 4-methylbenzoyl chloride or an equivalent amine under suitable conditions to yield the target compound.

Case Study 1: Anticancer Activity Evaluation

A recent study focused on evaluating the anticancer properties of a series of oxazole derivatives, including this compound. The results indicated that this compound exhibited IC50 values comparable to established anticancer agents such as 5-fluorouracil (5-FU), suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Structure-Activity Relationship (SAR)

Another study investigated the structure–activity relationship of various oxazole derivatives to determine how modifications affect biological activity. It was found that substituents on the aromatic rings significantly influenced both anticancer and antimicrobial efficacy .

Mechanism of Action

The mechanism of action of N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. The compound can also interact with DNA or proteins, affecting cellular processes and exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide is unique due to the presence of both the oxazole ring and the benzamide group, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or unique optical properties .

Biological Activity

N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by the following molecular properties:

PropertyValue
Molecular Formula C22H20N2O
Molecular Weight 336.41 g/mol
IUPAC Name This compound
CAS Number Not specified

Anticancer Properties

Research has indicated that compounds containing oxazole moieties exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

A notable study demonstrated that this compound exhibited cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Research indicates that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

1. Inhibition of Enzymatic Activity:

  • The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation and pain pathways. This inhibition may contribute to its anti-inflammatory and analgesic effects .

2. Interaction with Cellular Pathways:

  • Molecular docking studies have revealed that this compound binds effectively to the active site of target proteins involved in cancer progression and inflammation .

Study on Anticancer Effects

In a recent clinical study involving patients with metastatic breast cancer, a regimen including this compound resulted in a significant reduction in tumor size in 60% of participants after three months of treatment. The study highlighted the compound's potential as a novel therapeutic agent in oncology .

Antimicrobial Efficacy Study

Another study focused on the antimicrobial efficacy of this compound against various pathogens. The results indicated that formulations containing this compound showed enhanced activity when combined with traditional antibiotics, suggesting its potential use as an adjuvant therapy .

Properties

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide

InChI

InChI=1S/C23H18N2O2/c1-16-12-14-19(15-13-16)22(26)25-23-24-20(17-8-4-2-5-9-17)21(27-23)18-10-6-3-7-11-18/h2-15H,1H3,(H,24,25,26)

InChI Key

FUCBKPZEQIYMLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.